Bienvenue dans la boutique en ligne BenchChem!

2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

CK1δ indolizine kinase inhibitor

This 2‑amino‑N‑(2‑fluorophenyl)‑3‑(3‑methoxybenzoyl)indolizine‑1‑carboxamide is supplied at ≥95% purity for early‑stage medicinal chemistry. Divergent substitution at the N‑aryl ortho‑fluorine and 3‑benzoyl meta‑methoxy positions distinguishes it from the patented 4‑fluorobenzoyl CK1δ inhibitors. Use this compound to map SAR around the N‑aryl and 3‑acyl pockets, assess kinome selectivity versus PknG (PDB 7Q52), and introduce diversity into VIF–ElonginC libraries. Request a quote for current batch availability and custom pack sizes.

Molecular Formula C23H18FN3O3
Molecular Weight 403.413
CAS No. 903283-24-9
Cat. No. B2992571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
CAS903283-24-9
Molecular FormulaC23H18FN3O3
Molecular Weight403.413
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N
InChIInChI=1S/C23H18FN3O3/c1-30-15-8-6-7-14(13-15)22(28)21-20(25)19(18-11-4-5-12-27(18)21)23(29)26-17-10-3-2-9-16(17)24/h2-13H,25H2,1H3,(H,26,29)
InChIKeyANRHSMLKQSJQEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

903283-24-9 – 2-Amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide Procurement & Research Baseline


2-Amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide (CAS 903283-24-9) is a fully synthetic indolizine-1-carboxamide derivative with a molecular formula of C23H18FN3O3 and a molecular weight of 403.4 g/mol . It belongs to a class of nitrogen‑containing fused heterocycles (indolizines) that have been explored as casein kinase 1δ (CK1δ) inhibitors, antitubercular agents, and HIV‑1 VIF–ElonginC interaction inhibitors [1][2]. The compound is supplied at ≥95% purity, typically for early‑stage medicinal chemistry and biochemical screening .

Why Generic Substitution of 903283-24-9 with Other Indolizine-1-Carboxamides Fails for CK1δ and Kinase Profiling


The indolizine-1-carboxamide scaffold tolerates numerous substitution patterns that direct distinct target engagement profiles. For example, EP3294734B1 explicitly claims 2‑amino‑3‑(4‑fluorobenzoyl)indolizine‑1‑carboxamide as a CK1δ inhibitor, while the 2‑amino‑N‑(2‑fluorophenyl)‑3‑(3‑methoxybenzoyl) variant (903283‑24‑9) introduces an ortho‑fluorine on the N‑phenyl ring and a meta‑methoxy group on the benzoyl substituent [1]. These electronic and steric modifications can alter hydrogen‑bonding networks and binding‑pocket complementarity; without direct comparative data, the activity, selectivity, and pharmacokinetic profile of 903283‑24‑9 cannot be assumed to mirror those of the 4‑fluorophenyl or 4‑fluorobenzoyl analogs, making untested substitution a risk for assay reproducibility and target‑validation studies [1][2].

903283-24-9 Quantitative Differentiation Evidence: CK1δ, PknG & HIV-1 VIF Comparator Landscape


Structural Distinction from the Prototypical CK1δ Inhibitor 5-Amino-3-(4-fluorobenzoyl)-2-methylindolizine-1-carboxamide (EP3294734B1)

The CK1δ inhibitor patent EP3294734B1 teaches that 5-amino-3-(4-fluorobenzoyl)-2-methylindolizine-1-carboxamide is a preferred embodiment, while 2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide (903283-24-9) is not explicitly disclosed [1]. The 903283-24-9 compound differs at three key positions: (i) an amino group at C‑2 instead of C‑5, (ii) a 3‑methoxybenzoyl substituent in place of a 4‑fluorobenzoyl group, and (iii) an N‑(2‑fluorophenyl) carboxamide versus an N‑unsubstituted carboxamide [1].

CK1δ indolizine kinase inhibitor

Comparison with the PknG Inhibitor 2-Azanyl-3-(4-fluorophenyl)carbonyl-indolizine-1-carboxamide (PDB 7Q52)

The crystal structure of Mycobacterium tuberculosis PknG (PDB 7Q52) was solved with the indolizine-1-carboxamide inhibitor L2W, which bears a 4-fluorophenylcarbonyl group at the 3-position and lacks substitution on the carboxamide nitrogen [1]. 903283-24-9 carries a 3‑methoxybenzoyl group and an N‑(2‑fluorophenyl) carboxamide, introducing both a hydrogen‑bond acceptor (meta‑OCH3) and a sterically demanding N‑aryl group that are absent in L2W [1].

PknG Mycobacterium tuberculosis indolizine

Indolizine Derivative SAR in HIV-1 VIF–ElonginC Inhibition (Class-Level Inference)

In a 2013 study, 49 indolizine derivatives were evaluated as HIV-1 VIF–ElonginC interaction inhibitors, with IC50 values in the 20–50 µM range for active compounds [1]. The series included N‑aryl carboxamide variants, and activity was highly dependent on the N‑aryl substitution pattern and the nature of the 3‑acyl group [1]. The 2‑fluorophenyl and 3‑methoxybenzoyl combination of 903283-24-9 was not explicitly reported in this study, but class‑level SAR suggests that ortho‑fluorination on the N‑phenyl ring typically reduces potency relative to para‑fluorinated analogs [1].

HIV-1 VIF ElonginC indolizine

Recommended Research & Industrial Application Scenarios for 903283-24-9


CK1δ Inhibitor SAR Expansion

903283-24-9 can serve as a probe to assess the tolerance of CK1δ for an N‑(2‑fluorophenyl) carboxamide and a 3‑methoxybenzoyl substituent. Because the EP3294734B1 patent focuses on 5‑amino and 4‑fluorobenzoyl variants, testing 903283-24-9 would directly map the SAR around the N‑aryl and 3‑acyl positions, potentially identifying new IP space or improving selectivity [1].

Selectivity Profiling Against PknG vs. CK1δ

The divergent substitution pattern of 903283-24-9, compared with the PknG inhibitor L2W (PDB 7Q52), makes it a valuable tool for assessing kinome selectivity. A side‑by‑side panel including CK1δ, PknG, and related serine/threonine kinases would quantify the selectivity shift imparted by the N‑(2‑fluorophenyl) motif [1].

HIV-1 VIF–ElonginC Secondary Screening

Despite class‑level predictions of lower potency, 903283-24-9 can be included as a diversification element in a focused library targeting the VIF–ElonginC interface. Its ortho‑fluorine and meta‑methoxy groups may yield a unique binding pose that could be optimized through subsequent medicinal chemistry iterations [1].

Quote Request

Request a Quote for 2-amino-N-(2-fluorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.